molecular formula C11H15NO B13588064 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine

Cat. No.: B13588064
M. Wt: 177.24 g/mol
InChI Key: XJCLKGDFOITSKQ-NSCUHMNNSA-N
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Description

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine typically involves the reaction of 4-(Methoxymethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of the aldehyde to form the desired product through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Catalysts and solvents are often used to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Methoxymethyl)phenyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(E)-3-[4-(methoxymethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C11H15NO/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-7H,8-9,12H2,1H3/b3-2+

InChI Key

XJCLKGDFOITSKQ-NSCUHMNNSA-N

Isomeric SMILES

COCC1=CC=C(C=C1)/C=C/CN

Canonical SMILES

COCC1=CC=C(C=C1)C=CCN

Origin of Product

United States

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